N-(diaminomethylideneamino)benzamide

Description

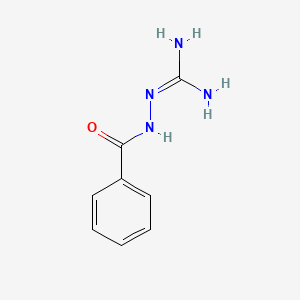

N-(Diaminomethylideneamino)benzamide is a benzamide derivative featuring a guanidine-like substituent (diaminomethylideneamino group) attached to the benzamide core.

Properties

CAS No. |

3679-92-3 |

|---|---|

Molecular Formula |

C8H10N4O |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-(diaminomethylideneamino)benzamide |

InChI |

InChI=1S/C8H10N4O/c9-8(10)12-11-7(13)6-4-2-1-3-5-6/h1-5H,(H,11,13)(H4,9,10,12) |

InChI Key |

GNSLIAZAWYIOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(6-Aminobenzo[d]thiazol-2-yl)Benzamide (ABTB)

- Structure: Features a benzothiazole ring with an amino group at position 6, linked to the benzamide moiety .

- Synthesis : Prepared via a two-step reaction involving nitration followed by reduction .

- Applications : Demonstrated corrosion inhibition properties due to electron-rich regions enhancing adsorption on metal surfaces .

- Characterization : FT-IR and NMR confirmed the structure, with ¹³C NMR data showing distinct signals for the benzothiazole and benzamide carbons (e.g., C=O at ~167 ppm) .

N-(2-Aminophenyl)Benzamide Derivatives

- Structure : A primary amine group at the ortho position of the phenyl ring .

- Applications : Designed as histone deacetylase 2 (HDAC2) inhibitors for cancer therapy. Key compounds like B2 and B10 showed binding energies of 83.7 and 76.7 kcal/mol, respectively, surpassing reference drugs SAHA and MS-275 .

- Mechanism : Hydrogen bonding with HDAC2 residues (Cys156, His146) critical for inhibition .

Radioiodinated N-(Dialkylaminoalkyl)Benzamides

- Structure: Alkylamino chains (e.g., diethylaminoethyl) with halogen substituents (iodine, bromine) .

- Applications: Melanoma imaging agents. Compounds 2 and 6 achieved tumor uptakes of 16.6% and 23.2% ID/g, respectively, attributed to metabolic stability and slow urinary excretion .

- Limitations : Lack of specific receptor-mediated uptake; melanin granule association dominates .

Nitazoxanide (NTZ)

N-(Anilinocarbonothioyl)Benzamide Derivatives

- Structure : Thiourea-linked aniline substituents .

- Applications : Antioxidant agents. Compounds A8 and H10 showed 86.6% and 87.7% inhibition in lipid peroxidation assays, outperforming vitamin E .

- Structure-Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance activity .

Comparative Data Table

Research Findings and Contradictions

- Biological Activity : While ABTB excels in corrosion inhibition, B2 and B10 prioritize anticancer activity via HDAC2 inhibition .

- Structural Determinants: Electron-withdrawing groups (e.g., -NO₂ in nitazoxanide) enhance antiparasitic activity, whereas electron-donating groups (-OH, -OCH₃) boost antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.